- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,

Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

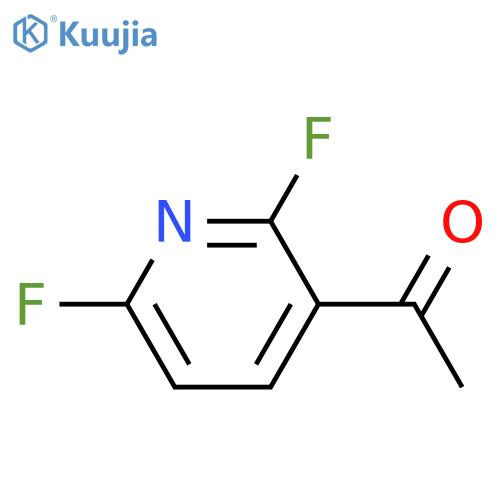

920036-27-7 structure

Produktname:1-(2,6-Difluoropyridin-3-yl)ethanone

1-(2,6-Difluoropyridin-3-yl)ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(2,6-Difluoropyridin-3-yl)ethanone

- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE

- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-

- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE

- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE

- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)

- 1-(2,6-Difluoro-3-pyridyl)ethanone

- SCHEMBL3160278

- MFCD11520715

- 920036-27-7

- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-

- DTXSID60648801

- AS-49944

- O10255

- SB53874

- CS-0186217

- Z1198330235

- KVBDQWJQRISCAV-UHFFFAOYSA-N

- SY117256

- AKOS006325164

- 1-(2,6-difluoropyridin-3-yl)ethan-1-one

- EN300-4299873

-

- MDL: MFCD11520715

- Inchi: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3

- InChI-Schlüssel: KVBDQWJQRISCAV-UHFFFAOYSA-N

- Lächelt: O=C(C)C1C(F)=NC(F)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 157.03400

- Monoisotopenmasse: 157.03392011g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 163

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.4

- Topologische Polaroberfläche: 30Ų

Experimentelle Eigenschaften

- Dichte: 1.281

- Siedepunkt: 251℃

- Flammpunkt: 105℃

- PSA: 29.96000

- LogP: 1.56240

1-(2,6-Difluoropyridin-3-yl)ethanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95+% | 1g |

906.0CNY | 2021-07-15 | |

| Chemenu | CM130158-1g |

1-(2,6-difluoropyridin-3-yl)ethan-1-one |

920036-27-7 | 95% | 1g |

$114 | 2024-07-20 | |

| Chemenu | CM130158-1g |

1-(2,6-difluoropyridin-3-yl)ethan-1-one |

920036-27-7 | 95% | 1g |

$374 | 2021-08-05 | |

| Enamine | EN300-4299873-0.5g |

1-(2,6-difluoropyridin-3-yl)ethan-1-one |

920036-27-7 | 95% | 0.5g |

$713.0 | 2023-05-25 | |

| Aaron | AR0063E0-100mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95% | 100mg |

$5.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-100mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 98% | 100mg |

¥46.00 | 2024-04-25 | |

| A2B Chem LLC | AC83228-2.5g |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95% | 2.5g |

$68.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-250mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 98% | 250mg |

¥85.00 | 2024-04-25 | |

| Aaron | AR0063E0-250mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95% | 250mg |

$10.00 | 2025-02-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |

1-(2,6-Difluoropyridin-3-yl)ethanone |

920036-27-7 | 95+% | 50mg |

112.0CNY | 2021-07-15 |

1-(2,6-Difluoropyridin-3-yl)ethanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt

Referenz

- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C

1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C

1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C

Referenz

- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation, Tetrahedron Letters, 2009, 50(20), 2293-2297

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt

1.4 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt

1.4 Reagents: Sodium chloride Solvents: Water ; rt

Referenz

- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

Referenz

- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 2 h, cooled

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled

1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled

Referenz

- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,

1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials

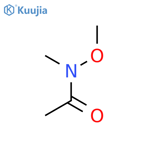

- N-Methoxy-N-methylacetamide

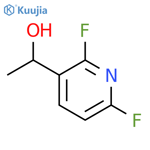

- 2,6-difluoro-a-methyl-3-Pyridinemethanol

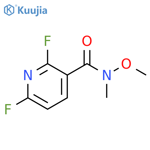

- 2,6-difluoro-N-methoxy-N-methylnicotinamide

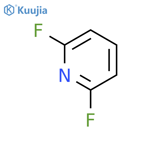

- 2,6-Difluoropyridine

1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products

1-(2,6-Difluoropyridin-3-yl)ethanone Verwandte Literatur

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

Related Articles

-

Titandiborid in der chemischen Biopharmazie: Neue Perspektiven für die Synthese von Medikamenten Die……Jun 17, 2025

-

Enrofloxacinhydrochlorid – Ein effektives Antibiotikum in der Veterinärmedizin Enrofloxacinhydrochlo……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

-

Morpholinoethansulfonsäure – Ein wirksames Tool in der chemischen Biopharmazie Morpholinoethansulfon……Jun 17, 2025

920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone) Verwandte Produkte

- 79574-70-2(3-Acetyl-2-fluoropyridine)

- 84331-14-6(1-(6-Fluoropyridin-3-yl)ethanone)

- 1189987-23-2(Leflunomide-d4)

- 1806895-27-1(2-Chloro-5-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde)

- 2248396-78-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(acetyloxy)-5-methylbenzoate)

- 1805615-99-9(2-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-3-methanol)

- 1955531-86-8(5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid)

- 315695-76-2(3-chloro-N-{5,6-dimethyl-4-oxo-4H-thieno2,3-d1,3thiazin-2-yl}-1-benzothiophene-2-carboxamide)

- 1806944-05-7(3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxaldehyde)

- 1935109-69-5(3-(2,2-Difluorocyclopentyl)-2,2-dimethylpropanal)

Empfohlene Lieferanten

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Wuhan Comings Biotechnology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge